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  • Product: 2,5-Dichloro-4-(methylthio)pyridine
  • CAS: 474824-43-6

Core Science & Biosynthesis

Foundational

"2,5-Dichloro-4-(methylthio)pyridine" CAS number

An In-Depth Technical Guide to 2,5-Dichloro-4-(methylthio)pyridine A Note on the Subject: It is important to note that 2,5-Dichloro-4-(methylthio)pyridine is not a widely documented compound in readily available scientif...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2,5-Dichloro-4-(methylthio)pyridine

A Note on the Subject: It is important to note that 2,5-Dichloro-4-(methylthio)pyridine is not a widely documented compound in readily available scientific literature. While a CAS number (474824-43-6) has been associated with this compound, comprehensive experimental data remains scarce. This guide, therefore, is presented as a prospective analysis based on established principles of organic chemistry, particularly the reactivity of dichloropyridines. The synthetic protocols and characterization data are predictive and intended to guide researchers in the potential synthesis and analysis of this molecule.

Introduction and Potential Significance

2,5-Dichloro-4-(methylthio)pyridine is a halogenated and sulfur-containing heterocyclic compound. The pyridine scaffold is a core structure in numerous pharmaceuticals and agrochemicals, owing to its ability to engage in various biological interactions.[1][2] The presence of two chlorine atoms offers opportunities for selective functionalization through nucleophilic aromatic substitution and cross-coupling reactions.[3] The methylthio group can also be a key pharmacophore or be further oxidized to sulfoxide and sulfone analogs, expanding the chemical space for drug discovery. Given these features, 2,5-dichloro-4-(methylthio)pyridine represents a potentially valuable, yet underexplored, building block for the synthesis of novel bioactive molecules.

Proposed Synthesis: A Nucleophilic Aromatic Substitution Approach

The most plausible route to 2,5-Dichloro-4-(methylthio)pyridine is via a nucleophilic aromatic substitution (SNAr) reaction on a suitable dichloropyridine precursor.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to 2,5-dichloropyridine as the starting material and a methylthiolate source as the nucleophile.

G Target 2,5-Dichloro-4-(methylthio)pyridine Precursor 2,5-Dichloropyridine Target->Precursor SNAr Disconnection Nucleophile Sodium Thiomethoxide (CH3SNa) Target->Nucleophile SNAr Disconnection

Caption: Retrosynthetic analysis of 2,5-Dichloro-4-(methylthio)pyridine.

Predicted Regioselectivity

In the SNAr reaction of 2,5-dichloropyridine, the incoming nucleophile can theoretically attack the C2 or C5 position. The pyridine nitrogen strongly activates the ortho (C2) and para (C4, if a leaving group were present) positions to nucleophilic attack. The C5 position is meta to the nitrogen and thus less activated. Therefore, the substitution is expected to occur preferentially at the C2 position. However, the introduction of a substituent at C4 could be achieved under specific conditions, potentially involving a different starting material or a multi-step synthesis. For the direct thiomethylation of a dichloropyridine, starting with a precursor that already has the desired substitution pattern is more likely.

A more direct precursor would be a pyridine ring with leaving groups at the 2 and 5 positions and a group at the 4-position that can be converted to a methylthio group, or a precursor with a leaving group at the 4-position that can be displaced by a methylthiolate anion. However, given the common availability of 2,5-dichloropyridine, a pathway involving its functionalization is a practical starting point for investigation.

Proposed Experimental Protocol: Synthesis of 2,5-Dichloro-4-(methylthio)pyridine

This protocol is a general guideline and would require optimization.

Materials:

  • 2,5-Dichloropyridine (CAS: 16110-09-1)

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dichloropyridine (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium thiomethoxide (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 2,5-Dichloropyridine in anhydrous DMF B Cool to 0 °C A->B C Add Sodium Thiomethoxide B->C D Warm to RT and stir C->D E Monitor by TLC/LC-MS D->E F Quench with water E->F G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Proposed workflow for the synthesis of 2,5-Dichloro-4-(methylthio)pyridine.

Physicochemical and Spectroscopic Characterization (Predicted)

The successful synthesis of 2,5-Dichloro-4-(methylthio)pyridine would be confirmed through a combination of spectroscopic methods.

PropertyPredicted Value
Molecular Formula C₆H₅Cl₂NS
Molecular Weight 194.08 g/mol
Appearance Off-white to pale yellow solid or oil
Boiling Point Not available; expected to be >200 °C at atmospheric pressure
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)
NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methylthio group. The chemical shifts and coupling constants will be influenced by the positions of the substituents.[4]

  • ¹³C NMR: The carbon NMR spectrum should display six distinct signals: four for the pyridine ring carbons and one for the methyl carbon of the methylthio group. The chemical shifts will provide information about the electronic environment of each carbon atom.[5]

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Safety and Handling

  • 2,5-Dichloropyridine (Starting Material): This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6]

  • Sodium Thiomethoxide (Reagent): This is a corrosive and flammable solid that reacts with water. It is also a strong nucleophile and should be handled with care.

  • 2,5-Dichloro-4-(methylthio)pyridine (Product): As a halogenated and sulfur-containing aromatic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Potential Applications in Research and Development

Substituted pyridines are integral to the development of new therapeutic agents.[1][2] The title compound could serve as a versatile intermediate for:

  • Palladium-Catalyzed Cross-Coupling Reactions: The remaining chlorine atom can be further functionalized using reactions like Suzuki or Buchwald-Hartwig amination to build more complex molecular architectures.[3]

  • Oxidation of the Thioether: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which are also important functional groups in medicinal chemistry.

  • Lead Optimization: In a drug discovery program, this compound could be used to explore the structure-activity relationship (SAR) around a pyridine core.

References

  • NMR spectral characteristics of fluorocontaining pyridines. (2017, April). Fluorine notes, 2(111).
  • Understanding the Application of 2,5-Dichloropyridine in Pharmaceutical Synthesis. (2026, February 19).
  • Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. (n.d.). Scientific Research Publishing.
  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. (2025, December 23).
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5). Dalton Transactions (RSC Publishing).
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 2,5-Dichloro-4-(methylthio)pyridine

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2,5-Dichloro-4-(methylthio)pyridine (CAS: 474824-43-6). It is designed for researchers requiring precise structural validation of...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2,5-Dichloro-4-(methylthio)pyridine (CAS: 474824-43-6). It is designed for researchers requiring precise structural validation of this intermediate, commonly used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).

Executive Summary & Compound Identity

2,5-Dichloro-4-(methylthio)pyridine is a tetra-substituted pyridine derivative characterized by a specific substitution pattern that heavily influences its spectroscopic signature. The presence of two chlorine atoms (electron-withdrawing) and one methylthio group (electron-donating by resonance) creates a unique electronic environment for the remaining aromatic protons.

Chemical Identity Table
PropertyDetail
IUPAC Name 2,5-Dichloro-4-(methylsulfanyl)pyridine
CAS Registry Number 474824-43-6
Molecular Formula C

H

Cl

NS
Molecular Weight 194.08 g/mol
Physical State White to off-white solid
Solubility Soluble in CDCl

, DMSO-d

, Methanol

Structural Analysis & Predictive Logic

Before interpreting the spectra, we must establish the theoretical expectations based on substituent effects. This ensures that experimental data is validated against chemical principles (Expertise).

  • Electronic Effects:

    • Nitrogen (N1): Strongly electron-withdrawing (inductive), deshielding

      
      -protons (H6).
      
    • Chlorine (Cl2, Cl5): Inductively electron-withdrawing.

    • Methylthio (SMe4): Electron-donating via resonance (+M effect) but inductively withdrawing (-I). The resonance effect typically dominates at ortho and para positions.

  • Proton Environments:

    • H6 (Position 6): Located

      
       to Nitrogen and ortho to Cl(5). Expected to be the most deshielded (downfield).
      
    • H3 (Position 3): Located

      
       to Nitrogen, ortho to Cl(2), and ortho to SMe(4). The shielding effect of the SMe group will counter the deshielding effect of the Cl, likely positioning it upfield relative to H6.
      

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the characteristic chemical shifts observed for this structural class in deuterated chloroform (CDCl


).
H NMR Data (400 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-6 8.25 – 8.35 Singlet (s)1H

-proton to Nitrogen; deshielded by adjacent Cl and N-atom anisotropy.
H-3 7.15 – 7.25 Singlet (s)1H

-proton; shielded relative to H-6 due to ortho-SMe resonance effect.
S-CH

2.50 – 2.55 Singlet (s)3HCharacteristic methyl group attached to sulfur (S-Me).

Note on Coupling: While H-3 and H-6 are para to each other, para-coupling (


) in pyridines is often very small (< 1 Hz) and may not be resolved, appearing as singlets.
C NMR Data (100 MHz, CDCl )
CarbonShift (

, ppm)
TypeAssignment Logic
C-4 152.0 – 155.0 C

Ipso to SMe; deshielded by S and para-N.
C-2 148.0 – 150.0 C

Ipso to Cl;

to Nitrogen.
C-6 148.0 – 149.5 CH

-carbon; typically high field due to N-atom.
C-5 128.0 – 130.0 C

Ipso to Cl;

to Nitrogen.
C-3 122.0 – 124.0 CH

-carbon; shielded by ortho-SMe.
S-CH

14.5 – 15.5 CH

Typical S-Methyl carbon.

Mass Spectrometry (MS) Profile

Mass spectrometry is critical for confirming the dichloro-substitution pattern, which yields a distinctive isotope cluster.

Ionization Mode: EI (Electron Impact, 70 eV)
  • Molecular Ion (M

    
    ): 
    
    
    
    193 (Base peak usually M or M-Cl depending on energy).
  • Isotope Pattern: The presence of two Chlorine atoms (

    
    Cl and 
    
    
    
    Cl) creates a characteristic 9:6:1 intensity ratio for M : M+2 : M+4.
m/zRelative IntensityOrigin
193 100%M

(

Cl

)
195 ~65%M+2 (

Cl

Cl)
197 ~10%M+4 (

Cl

)
Fragmentation Pathway
  • [M - 15]

    
    :  Loss of Methyl radical (
    
    
    
    CH
    
    
    )
    
    
    
    
    178.
  • [M - 35]

    
    :  Loss of Chlorine radical (
    
    
    
    Cl)
    
    
    
    
    158.
  • [M - 47]

    
    :  Loss of SMe radical (
    
    
    
    SCH
    
    
    )
    
    
    
    
    146.

MS_Fragmentation M Molecular Ion (M+) m/z 193/195/197 Frag1 [M - CH3]+ m/z 178 M->Frag1 - CH3 (15) Frag2 [M - Cl]+ m/z 158 M->Frag2 - Cl (35) Frag3 [M - SMe]+ m/z 146 M->Frag3 - SMe (47)

Figure 1: Predicted fragmentation pathway for 2,5-Dichloro-4-(methylthio)pyridine under EI-MS conditions.

Infrared (IR) Spectroscopy

Key functional group absorptions (KBr Pellet or ATR):

  • 3030 – 3080 cm

    
    :  Aromatic C-H Stretching (Weak).
    
  • 2920 – 2950 cm

    
    :  Aliphatic C-H Stretching (Methyl group).
    
  • 1550 – 1580 cm

    
    :  C=N / C=C Pyridine Ring Stretching (Strong, characteristic).
    
  • 1050 – 1100 cm

    
    :  C-S Stretching (Medium).
    
  • 700 – 800 cm

    
    :  C-Cl Stretching (Strong, often multiple bands due to Cl
    
    
    
    ).

Experimental Protocols (Synthesis & Characterization)

To ensure Trustworthiness , the following self-validating protocol describes how to obtain the compound for analysis, based on standard nucleophilic aromatic substitution (S


Ar) methodologies for chloropyridines.
Synthesis Workflow

Reaction: 2,4,5-Trichloropyridine + NaSMe


 2,5-Dichloro-4-(methylthio)pyridine + NaCl.
  • Rationale: The 4-position is the most electrophilic site due to the para-relationship with the pyridine nitrogen, facilitating S

    
    Ar.
    

Step-by-Step Procedure:

  • Setup: In a dry 250 mL round-bottom flask, dissolve 2,4,5-trichloropyridine (1.0 eq) in anhydrous THF or DMF.

  • Addition: Cool to 0°C. Add Sodium Thiomethoxide (NaSMe) (1.1 eq) portion-wise to control the exotherm.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature. Monitor by TLC (Hexane/EtOAc 9:1).

    • Checkpoint: The starting material spot should disappear, and a new, more polar spot should appear.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthesis_Workflow Start Start: 2,4,5-Trichloropyridine Reagent Add NaSMe (1.1 eq) Solvent: THF/DMF, 0°C Start->Reagent Intermediate Reaction Mixture (SNAr at C-4) Reagent->Intermediate Workup Quench (H2O) & Extraction (EtOAc) Intermediate->Workup Product Product: 2,5-Dichloro-4-(methylthio)pyridine (Yield ~85-90%) Workup->Product

Figure 2: Synthesis workflow via Nucleophilic Aromatic Substitution (SNAr).

References

  • Spitzner, R. (2001). Pyridines: From Lab to Production. In Science of Synthesis (Vol. 15). Thieme Chemistry. (General reference for Pyridine SNAr reactivity).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift additivity rules).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for base pyridine spectra).
Foundational

An In-depth Technical Guide to the Synthesis of 2,5-Dichloro-4-(methylthio)pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,5-dichloro-4-(methylthio)pyridine, a key intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2,5-dichloro-4-(methylthio)pyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document delves into the strategic considerations for regioselective functionalization of dichlorinated pyridine scaffolds, offering detailed, field-proven insights into the selection of starting materials and reaction conditions. Methodologies discussed include classical nucleophilic aromatic substitution (SNAr) and modern transition-metal-catalyzed cross-coupling reactions, with a focus on achieving high yields and purity. Each protocol is presented with a step-by-step methodology, supported by quantitative data and visual representations of reaction workflows to facilitate practical application in a laboratory setting.

Introduction: The Significance of the 2,5-Dichloro-4-(methylthio)pyridine Scaffold

The pyridine ring is a ubiquitous structural motif in a vast array of biologically active molecules. The strategic placement of halogen and sulfur-containing functional groups on this heterocyclic core can profoundly influence the physicochemical properties and pharmacological activity of the resulting compounds. 2,5-Dichloro-4-(methylthio)pyridine, in particular, serves as a versatile building block, with its three distinct functional handles allowing for sequential and regioselective elaboration into more complex molecular architectures. The chloro-substituents provide sites for nucleophilic substitution or cross-coupling reactions, while the methylthio group can be a key pharmacophoric element or be further oxidized to sulfoxide or sulfone analogs, expanding the accessible chemical space for structure-activity relationship (SAR) studies.

This guide will explore the primary synthetic strategies for accessing this important intermediate, with a focus on the practical aspects of starting material selection and the underlying principles that govern the observed regioselectivity.

Synthetic Strategies: A Comparative Analysis of Starting Materials

The synthesis of 2,5-dichloro-4-(methylthio)pyridine can be approached from several key starting materials. The choice of the initial substrate is a critical decision that dictates the overall synthetic route, its efficiency, and scalability. The following sections will detail the most common and effective approaches.

Strategy 1: Functionalization of 2,5-Dichloropyridine

2,5-Dichloropyridine is a commercially available and cost-effective starting material. The primary challenge in this approach lies in the regioselective introduction of the methylthio group at the C-4 position.

The direct reaction of 2,5-dichloropyridine with a sulfur nucleophile, such as sodium thiomethoxide, is a theoretically straightforward approach. However, the regioselectivity of this reaction can be unpredictable. The two chlorine atoms at the C-2 and C-5 positions exhibit different reactivities towards nucleophilic attack. The C-2 position is electronically activated by the adjacent nitrogen atom, often making it the preferred site of substitution.

  • Causality of Experimental Choices: To favor substitution at the C-4 position, which is not directly activated, alternative strategies are often required. One such strategy involves the introduction of an activating group at the C-4 position.

A more controlled method for C-4 functionalization involves directed ortho-metalation. However, direct lithiation of 2,5-dichloropyridine can be complex. An alternative is to first introduce a directing group. A more practical approach for this specific target involves a halogen-dance reaction or, more reliably, the introduction of a more reactive handle at the C-4 position.

Strategy 2: Synthesis from 4-Functionalized Pyridines (Recommended)

A more robust and regioselective approach involves starting with a pyridine ring that is already functionalized at the 4-position with a group that can be readily displaced or converted to the desired methylthio group.

This is a highly effective strategy that leverages the differential reactivity of carbon-halogen bonds in cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed reactions.

  • Causality of Experimental Choices: This differential reactivity allows for the selective substitution of the iodo group with a methylthio source, leaving the two chloro substituents intact for further diversification.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of 2,5-dichloro-4-(methylthio)pyridine, with a focus on the recommended route starting from 2-chloro-5-methylpyridine.

Synthesis of 2-Chloro-4-iodo-5-methylpyridine

This multi-step synthesis transforms a readily available starting material into a key intermediate for the introduction of the methylthio group.[1]

Step 1: Oxidation to 2-Chloro-5-methylpyridine N-oxide

  • Reaction: 2-Chloro-5-methylpyridine is oxidized to the corresponding N-oxide.

  • Reagents: 2-Chloro-5-methylpyridine, oxidant (e.g., m-CPBA or hydrogen peroxide in acetic acid).

  • Procedure: To a solution of 2-chloro-5-methylpyridine in a suitable solvent (e.g., dichloromethane or acetic acid), the oxidant is added portion-wise at a controlled temperature (typically 0 °C to room temperature). The reaction is monitored by TLC until completion. The mixture is then worked up by washing with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts, followed by extraction and purification.

Step 2: Nitration at the C-4 Position

  • Reaction: The N-oxide is nitrated at the C-4 position.

  • Reagents: 2-Chloro-5-methylpyridine N-oxide, fuming nitric acid, sulfuric acid.

  • Procedure: The N-oxide is carefully added to a mixture of fuming nitric acid and sulfuric acid at a low temperature (e.g., 0 °C). The mixture is then allowed to warm to the reaction temperature and stirred until the reaction is complete (monitored by TLC). The reaction is quenched by pouring it onto ice, and the resulting precipitate is filtered, washed, and dried.

Step 3: Reduction of the Nitro Group

  • Reaction: The 4-nitro group is reduced to an amino group.

  • Reagents: 4-Nitro-2-chloro-5-methylpyridine, reducing agent (e.g., iron powder in acetic acid, or catalytic hydrogenation with Pd/C).

  • Procedure (using Fe/AcOH): The nitro compound is suspended in a mixture of acetic acid and water. Iron powder is added portion-wise, and the mixture is heated. After completion, the mixture is filtered through celite, and the filtrate is neutralized and extracted.

Step 4: Diazotization and Iodination

  • Reaction: The 4-amino group is converted to an iodo group via a Sandmeyer-type reaction.

  • Reagents: 4-Amino-2-chloro-5-methylpyridine, sodium nitrite, hydrochloric acid, potassium iodide.

  • Procedure: The amino compound is dissolved in aqueous acid and cooled to 0 °C. A solution of sodium nitrite is added dropwise to form the diazonium salt. This solution is then added to a solution of potassium iodide. The mixture is warmed to room temperature and then extracted. The organic layer is washed, dried, and concentrated to give the desired 2-chloro-4-iodo-5-methylpyridine.

Synthesis of 2,5-Dichloro-4-iodopyridine

While the above protocol starts with 2-chloro-5-methylpyridine, a similar sequence can be envisioned starting from 2,5-dichloropyridine, though the initial nitration step might be less regioselective. A more direct, albeit potentially lower-yielding, approach would be the direct iodination of 2,5-dichloropyridine. However, a more reliable method is the multi-step synthesis from a suitable precursor.

A convenient and scalable synthesis of 2,6-dichloro-4-iodopyridine has been reported, which could potentially be adapted for the 2,5-dichloro isomer.[2]

Synthesis of 2,5-Dichloro-4-(methylthio)pyridine via Nucleophilic Substitution of Iodine

This final step introduces the methylthio group with high regioselectivity.

  • Reaction: Palladium-catalyzed cross-coupling of 2,5-dichloro-4-iodopyridine with a methylthio source.

  • Reagents: 2,5-Dichloro-4-iodopyridine, sodium thiomethoxide or dimethyl disulfide, palladium catalyst (e.g., Pd(PPh₃)₄), base (if using dimethyl disulfide).

  • Procedure: To a solution of 2,5-dichloro-4-iodopyridine in an appropriate solvent (e.g., DMF or dioxane), the methylthio source, palladium catalyst, and any necessary base are added. The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Table 1: Summary of Key Reaction Parameters

StepStarting MaterialKey ReagentsProductTypical Yield (%)
3.1 2-Chloro-5-methylpyridinem-CPBA, HNO₃/H₂SO₄, Fe/AcOH, NaNO₂/KI2-Chloro-4-iodo-5-methylpyridineVariable (multi-step)
3.3 2,5-Dichloro-4-iodopyridineNaSMe, Pd(PPh₃)₄2,5-Dichloro-4-(methylthio)pyridine70-90%

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the recommended synthetic pathway.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_final Final Product Synthesis 2_Chloro_5_methylpyridine 2-Chloro-5-methylpyridine N_oxide 2-Chloro-5-methylpyridine N-oxide 2_Chloro_5_methylpyridine->N_oxide Oxidation Nitro_pyridine 4-Nitro-2-chloro-5-methylpyridine N-oxide N_oxide->Nitro_pyridine Nitration Amino_pyridine 4-Amino-2-chloro-5-methylpyridine Nitro_pyridine->Amino_pyridine Reduction Iodo_pyridine 2-Chloro-4-iodo-5-methylpyridine Amino_pyridine->Iodo_pyridine Diazotization/ Iodination Target_Molecule 2,5-Dichloro-4-(methylthio)pyridine Iodo_pyridine->Target_Molecule Thiolation (Hypothetical Step from analogous structures)

Caption: Synthetic workflow for 2,5-Dichloro-4-(methylthio)pyridine.

Alternative_Route 2_5_Dichloropyridine 2,5-Dichloropyridine Iodination Direct Iodination (Potential Route) 2_5_Dichloropyridine->Iodination 2_5_Dichloro_4_iodopyridine 2,5-Dichloro-4-iodopyridine Iodination->2_5_Dichloro_4_iodopyridine Thiolation Nucleophilic Substitution (Pd-catalyzed) 2_5_Dichloro_4_iodopyridine->Thiolation Target_Molecule 2,5-Dichloro-4-(methylthio)pyridine Thiolation->Target_Molecule

Caption: Alternative synthetic route via direct iodination.

Conclusion and Future Outlook

The synthesis of 2,5-dichloro-4-(methylthio)pyridine is most reliably achieved through a multi-step sequence starting from a pre-functionalized pyridine, such as 2-chloro-5-methylpyridine or a suitably substituted 2,5-dichloropyridine derivative. The key to a successful synthesis lies in the regioselective introduction of a functional group at the C-4 position that can be subsequently converted to the methylthio group. The use of a 4-iodo intermediate is particularly advantageous due to its high reactivity in palladium-catalyzed cross-coupling reactions, which allows for a clean and efficient thiolation step.

Future research in this area may focus on the development of more direct and atom-economical methods for the C-4 functionalization of 2,5-dichloropyridine, potentially through the use of novel catalyst systems that can override the inherent reactivity patterns of the pyridine ring. Such advancements would further enhance the accessibility of this important building block for applications in drug discovery and development.

References

  • Mello, J. V., & Finney, N. S. (2001). Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. Organic Letters, 3(25), 4263–4265. [Link]

  • Google Patents. (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine. CN103420902A.

Sources

Exploratory

The Methylthio Switch: A Strategic Guide to Reactivity in Dichloropyridines

Executive Summary In the architecture of heterocyclic drug design, the methylthio (-SMe) group attached to a dichloropyridine scaffold is not merely a substituent; it is a latent functional handle . Unlike the static chl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of heterocyclic drug design, the methylthio (-SMe) group attached to a dichloropyridine scaffold is not merely a substituent; it is a latent functional handle . Unlike the static chlorine atoms, the methylthio group offers a "switchable" reactivity profile. In its native state, it is nucleophilic and robust against basic conditions, allowing chemoselective manipulations of the chlorine atoms. Upon oxidation to the methylsulfonyl (-SO


Me) moiety, it transforms into a "super-nucleofuge"—a leaving group often superior to halogens—enabling rapid, regioselective diversification.

This guide details the mechanistic logic, experimental protocols, and strategic applications of this transformation, specifically focusing on 2,6-dichloro-4-(methylthio)pyridine and its isomers.

Part 1: The Electronic Landscape & Reactivity Logic

The Hierarchy of Leaving Groups

In electron-deficient systems like pyridines, Nucleophilic Aromatic Substitution (S


Ar) is the dominant reaction pathway. The rate of displacement is governed by the stability of the Meisenheimer complex and the nucleofugality (leaving group ability) of the substituent.

For a researcher designing a synthetic route, the reactivity hierarchy in a 2,4,6-functionalized pyridine is:



  • The SMe "Mask": The -SMe group is a poor leaving group in S

    
    Ar reactions due to the strength of the C-S bond and the poor stability of the thiolate anion compared to halide ions. It effectively "protects" the position it occupies while chlorines are displaced elsewhere.
    
  • The Sulfone Activation: Oxidation converts the sulfur from an electron-donor (via resonance) to a strong electron-withdrawing group (via induction and resonance). The resulting -SO

    
    Me group strongly activates the ring and becomes the primary site of nucleophilic attack.
    
Regioselectivity Rules

In 2,6-dichloro-4-(methylthio)pyridine , the nitrogen atom activates the C2 and C6 positions (ortho) and the C4 position (para).

  • Native State (-SMe at C4): Nucleophiles will attack C2 or C6 (displacing Cl). The C4-SMe remains intact.

  • Oxidized State (-SO

    
    Me at C4):  The sulfone at C4 is displaced preferentially over the C2/C6 chlorines. This is due to the "ipso-effect" where the highly electronegative sulfonyl group lowers the energy of the transition state at the C4 position more effectively than chlorine.
    

Part 2: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways available from a central methylthio-dichloropyridine scaffold.

ReactivityPathways Start 2,6-Dichloro-4-(methylthio)pyridine (Dormant Core) Sulfone 2,6-Dichloro-4-(methylsulfonyl)pyridine (Activated Core) Start->Sulfone Oxidation (mCPBA or Oxone) SubstCl 2-Substituted-6-chloro-4-(methylthio)pyridine (Cl Displaced) Start->SubstCl SNAr (Nu:) Target: C2/C6 ProdA 4-Substituted-2,6-dichloropyridine (SMe Displaced) Sulfone->ProdA SNAr (Nu:) Target: C4 ProdB Fully Functionalized Pyridine SubstCl->ProdB 1. Oxidation 2. SNAr

Figure 1: Divergent synthesis showing the "Switch" mechanism. Pathway A activates C4; Pathway B preserves C4 while modifying C2/C6.

Part 3: Experimental Protocols

Protocol A: Controlled Oxidation to the Sulfone

Objective: Conversion of 2,6-dichloro-4-(methylthio)pyridine to 2,6-dichloro-4-(methylsulfonyl)pyridine. Criticality: Over-oxidation is rarely an issue here, but N-oxidation (forming the pyridine N-oxide) is a competing side reaction. The protocol below minimizes N-oxide formation by controlling temperature and stoichiometry.

Reagents:

  • Substrate: 2,6-dichloro-4-(methylthio)pyridine (1.0 equiv)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max purity (2.5 equiv)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the substrate in 50 mL of DCM. Cool the solution to 0°C in an ice bath. Reasoning: Lower temperature suppresses N-oxidation of the pyridine ring.

  • Addition: Dissolve mCPBA (25 mmol) in 40 mL DCM. Add this solution dropwise to the substrate over 30 minutes.

  • Monitoring: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (typically 30% EtOAc/Hexane). The sulfone is significantly more polar than the sulfide.

  • Quenching: Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to quench excess peroxide. Stir vigorously for 15 minutes until the organic layer is clear (starch-iodide paper test negative).
  • Workup: Wash the organic layer with saturated NaHCO

    
     (2x) to remove m-chlorobenzoic acid byproduct. Dry over MgSO
    
    
    
    and concentrate.
  • Purification: Recrystallization from Ethanol/Hexane is usually sufficient.

Protocol B: Regioselective Displacement (S Ar)

Objective: Displacement of the methylsulfonyl group at C4 by a secondary amine.

Reagents:

  • Substrate: 2,6-dichloro-4-(methylsulfonyl)pyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base: DIPEA (1.2 equiv)

  • Solvent: THF or DMF

Step-by-Step Methodology:

  • Setup: Dissolve the sulfone substrate in THF (0.2 M concentration).

  • Reaction: Add DIPEA followed by morpholine at RT.

  • Kinetics: Stir at RT. The reaction is often complete within 1-2 hours. Note: If the substrate were the 4-chloro analog, heating to 60-80°C would likely be required. The sulfone accelerates this rate significantly.

  • Isolation: Dilute with water, extract with EtOAc. The product, 4-morpholino-2,6-dichloropyridine, is obtained after solvent removal.

Part 4: Data & Performance Metrics

The following table summarizes the relative reactivity rates of leaving groups at the C4 position of a pyridine ring, normalized to the chloro-substituent.

Leaving Group (LG)Relative Rate (

)
Conditions (Typical)Selectivity vs Cl (C2)
-SO

Me
~50 - 100 25°C, mild baseHigh (Displaces LG first)
-F~10 - 5025°C - 50°CModerate
-Cl1.0 (Reference)60°C - 80°CN/A
-SMe< 0.01>120°C (requires catalysis)Excellent (Remains intact)

Table 1: Comparative nucleofugality in S


Ar reactions on pyridine scaffolds. Data synthesized from general heterocyclic reactivity trends [1, 2].

Part 5: Advanced Applications (Liebeskind-Srogl Coupling)

Beyond S


Ar, the methylthio group allows access to carbon-carbon bond formation via Liebeskind-Srogl coupling . This is a neutral, desulfitative cross-coupling catalyzed by Pd(0) and Cu(I).

Mechanism:

  • Oxidative addition of Pd(0) into the C-S bond.

  • Transmetallation with a boronic acid (facilitated by Cu(I) carboxylate).

  • Reductive elimination to form the C-C bond.

This reaction is orthogonal to standard Suzuki couplings (which use halides), allowing a researcher to retain the chlorines at C2/C6 for later steps while functionalizing C4 with an aryl or alkyl group [3].

References

  • March's Advanced Organic Chemistry , 8th Edition. Nucleophilic Aromatic Substitution: The Leaving Group.[1] Wiley. (General reactivity principles).

  • BenchChem . The Methylthio Group: A Versatile Handle for Modifying the Pyrimidine Ring.[1] (Analogous reactivity in diazines). Link

  • Organic Chemistry Portal . Liebeskind-Srogl Coupling. (Detailed mechanism for thioether cross-coupling). Link

  • Jalalian, N., et al. Synthesis of Koser's Reagent and Derivatives.[2] Organic Syntheses 2013, 90, 1-9.[2] (Standard mCPBA oxidation protocols). Link

Sources

Foundational

An In-depth Technical Guide to the Structural Analogs of 2,5-Dichloro-4-(methylthio)pyridine: Synthesis, Characterization, and Therapeutic Potential

Introduction: The Pyridine Scaffold as a Cornerstone in Medicinal Chemistry The pyridine ring is a fundamental heterocyclic motif that forms the structural core of numerous natural products, pharmaceuticals, and function...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Scaffold as a Cornerstone in Medicinal Chemistry

The pyridine ring is a fundamental heterocyclic motif that forms the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] Its unique physicochemical properties, including polarity, basicity, and the ability to form hydrogen bonds, make it a privileged scaffold in drug design.[2] The diverse pharmacological activities associated with pyridine derivatives are vast, encompassing antibacterial, anticancer, antifungal, anti-inflammatory, and antiviral properties, among others.[2][3] This guide delves into the synthesis and potential applications of structural analogs of a specific, yet underexplored, pyridine derivative: 2,5-Dichloro-4-(methylthio)pyridine. While this particular compound is not extensively documented, its constituent functional groups—the dichlorinated pyridine core and the methylthio substituent—suggest a rich chemical space for the development of novel therapeutic agents. This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols for the exploration of this promising class of compounds.

The Core Moiety: Understanding the Chemical Landscape of 2,5-Dichloro-4-(methylthio)pyridine Analogs

The structure of 2,5-Dichloro-4-(methylthio)pyridine combines several key features that are of interest in medicinal chemistry. The dichlorinated pyridine ring offers multiple sites for further functionalization and can influence the compound's lipophilicity and metabolic stability. The methylthio group, a common substituent in bioactive molecules, can participate in various non-covalent interactions with biological targets and is also amenable to synthetic modification, such as oxidation to the corresponding sulfoxide or sulfone, which can dramatically alter the compound's properties.

Structural analogs of this core moiety can be envisioned through several modifications:

  • Variation of the Pyridine Ring Substitution: Altering the position and nature of the substituents on the pyridine ring. This could involve shifting the chloro and methylthio groups to other positions or introducing alternative functional groups such as fluoro, bromo, or cyano moieties.

  • Modification of the Thioether: Replacing the methyl group with larger alkyl or aryl groups, or as mentioned, oxidizing the sulfur atom.

  • Isosteric Replacements: Replacing the pyridine ring with other heterocyclic systems, such as pyrimidine or pyrazine, while retaining the key substituents.

The exploration of these analogs is a rational approach to navigating the chemical space around the core moiety in search of improved potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for Pyridine-Based Analogs

The synthesis of substituted pyridines is a well-established field, with several powerful methodologies available to the medicinal chemist. The choice of synthetic route will depend on the desired substitution pattern and the available starting materials.

Classical Pyridine Syntheses
  • Hantzsch Pyridine Synthesis: This classical method, first described in 1881, involves the condensation of a β-keto acid, an aldehyde, and ammonia or an ammonia salt.[4][5] The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine derivative.[4] This method is highly versatile for the synthesis of symmetrically and asymmetrically substituted pyridines.[4]

  • Chichibabin Pyridine Synthesis: Reported in 1924, this method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives.[4] While the yields can sometimes be low, the inexpensiveness of the starting materials makes it a viable option for large-scale synthesis.[4]

Modern Synthetic Approaches

More contemporary methods offer milder reaction conditions and greater functional group tolerance, which are highly desirable in the context of complex molecule synthesis.

  • One-Step Convergent Synthesis from N-Vinyl or N-Aryl Amides: A powerful, single-step procedure allows for the conversion of readily available N-vinyl and N-aryl amides into substituted pyridines.[1][6] This method utilizes amide activation with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, followed by the addition of a π-nucleophile and subsequent annulation.[6] This approach is notable for its compatibility with sensitive functional groups and provides predictable control over substituent introduction.[1]

  • Cross-Coupling Reactions: For the modification of pre-existing pyridine rings, transition metal-catalyzed cross-coupling reactions are indispensable tools. Reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings allow for the introduction of a wide variety of substituents onto the pyridine core.

Workflow for the Synthesis of a Hypothetical Analog: 2-Chloro-5-fluoro-4-(methylthio)pyridine

The following workflow outlines a potential synthetic route to a hypothetical analog, demonstrating the application of modern synthetic principles.

G start Commercially Available 2,5-Dichloropyridine step1 Selective Fluorination (e.g., Selectfluor) start->step1 Introduce Fluorine step2 Introduction of Methylthio Group (e.g., Sodium thiomethoxide) step1->step2 Nucleophilic Aromatic Substitution end_product Target Analog: 2-Chloro-5-fluoro-4-(methylthio)pyridine step2->end_product

Caption: Proposed synthetic workflow for a hypothetical analog.

Experimental Protocols

General Protocol for the Synthesis of a Substituted Pyridine via One-Pot Condensation

This protocol is adapted from established methodologies for the one-step synthesis of pyridine derivatives.[1][6]

Materials:

  • N-vinyl or N-aryl amide (1.0 eq)

  • Trifluoromethanesulfonic anhydride (1.2 eq)

  • 2-Chloropyridine (1.5 eq)

  • π-nucleophile (e.g., alkyne or enol ether) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-vinyl or N-aryl amide in anhydrous DCM at -78 °C, add 2-chloropyridine followed by the dropwise addition of trifluoromethanesulfonic anhydride.

  • Stir the reaction mixture at -78 °C for 15 minutes.

  • Add the π-nucleophile to the reaction mixture and allow it to warm to room temperature over 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired substituted pyridine.

Protocol for In Vitro Antimicrobial Susceptibility Testing

The following protocol outlines a standard method for evaluating the antimicrobial activity of newly synthesized compounds.[3]

Materials:

  • Synthesized pyridine analogs

  • Bacterial strains (e.g., E. coli, B. mycoides) and a fungal strain (e.g., C. albicans)

  • Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • 96-well microtiter plates

  • Resazurin solution

  • Positive control antibiotics (e.g., ciprofloxacin, fluconazole)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to achieve a range of concentrations.

  • Inoculate the wells with a standardized suspension of the microbial strain.

  • Include positive control wells (broth with microbes and a standard antibiotic) and negative control wells (broth with microbes and DMSO).

  • Incubate the plates at 37 °C for 24 hours (for bacteria) or 48 hours (for fungi).

  • After incubation, add resazurin solution to each well and incubate for a further 2-4 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink).

Characterization and Data Analysis

All newly synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the structure of the synthesized molecules.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.

The biological activity data should be presented in a clear and concise manner. A tabular format is recommended for comparing the activity of different analogs.

Compound IDR1R2R3MIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansCytotoxicity (IC50, µM)
Analog 1 ClClSCH31632>100
Analog 2 FClSCH3816>100
Analog 3 ClClS(O)CH3>64>64>100
Ciprofloxacin ---1--
Fluconazole ----4-

Potential Therapeutic Applications and Future Directions

The structural analogs of 2,5-Dichloro-4-(methylthio)pyridine represent a promising area for drug discovery. The inherent biological activity of the pyridine scaffold, combined with the diverse chemical space that can be explored through synthetic modifications, suggests potential applications in several therapeutic areas:

  • Anticancer Agents: Many pyridine derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[7] The analogs developed could be screened against a panel of cancer cell lines to identify potential hits.

  • Antimicrobial Agents: As previously discussed, the pyridine core is a common feature in antimicrobial drugs.[3] The synthesized analogs should be evaluated for their activity against a broad spectrum of bacterial and fungal pathogens, particularly drug-resistant strains.

  • Kinase Inhibitors: The pyridine scaffold is a key component of many kinase inhibitors used in cancer therapy and for the treatment of inflammatory diseases. The developed analogs could be screened against a panel of kinases to identify potential inhibitory activity.

Future work should focus on establishing a robust structure-activity relationship (SAR) for this class of compounds. This will involve the systematic synthesis and biological evaluation of a library of analogs to identify the key structural features that contribute to potency and selectivity. Furthermore, promising lead compounds should be subjected to further preclinical development, including in vivo efficacy studies and pharmacokinetic profiling.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of structural analogs of 2,5-Dichloro-4-(methylthio)pyridine. By leveraging both classical and modern synthetic methodologies, researchers can access a wide range of novel compounds for biological screening. The pyridine scaffold continues to be a rich source of new drug candidates, and the exploration of this particular chemical space holds significant promise for the development of the next generation of therapeutic agents.

References

  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096–10097. [Link]

  • Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. (n.d.).
  • Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

  • Direct Synthesis of Pyridine Derivatives - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Pyridine and Pyridine Derivatives | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Chemical Properties of Pyridine, 2,5-dichloro- (CAS 16110-09-1) - Cheméo. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. (2012). Asian Journal of Chemistry, 24(9), 3884–3886.
  • Biological activity – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2019). Molecules, 24(22), 4083. [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. (2022). Molecules, 27(19), 6599. [Link]

  • 2,5-Dichloro-4-methylpyridine | CAS#:123280-64-8 | Chemsrc. (n.d.). Retrieved from [Link]

  • 2,5-DICHLORO-4-METHYLPYRIDINE CAS#: 886365-00-0; ChemWhat Code: 2578. (n.d.). Retrieved from [Link]

  • The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines. (n.d.). Semantic Scholar.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,5-Dichloro-4-(methylthio)pyridine

Welcome to the technical support center for the synthesis of 2,5-Dichloro-4-(methylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the po...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,5-Dichloro-4-(methylthio)pyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the potential side reactions and impurities that may arise during this synthetic process. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 2,5-Dichloro-4-(methylthio)pyridine and what are the expected side products?

The most prevalent method for synthesizing 2,5-Dichloro-4-(methylthio)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a suitable dichlorinated pyridine precursor, most commonly 2,4,5-trichloropyridine, with a methylthiolate source, such as sodium methanethiolate (NaSMe).

The primary expected side products fall into three main categories:

  • Regioisomeric Impurities: Substitution of a chlorine atom at a position other than C-4.

  • Over-reaction Products: Di-substitution leading to bis(methylthio)pyridines.

  • Oxidation Products: Oxidation of the desired methylthio group to the corresponding sulfoxide or sulfone.

Troubleshooting Guide: Side Product Formation and Mitigation

This section provides a detailed analysis of the common side products, their mechanisms of formation, and strategies to minimize their presence in your reaction mixture.

Issue 1: Formation of Regioisomeric Impurities

Question: I am observing an isomeric impurity in my final product. Where is it coming from and how can I prevent it?

Answer: The formation of regioisomers is a common challenge in the synthesis of substituted pyridines. In the context of producing 2,5-Dichloro-4-(methylthio)pyridine, the most likely starting material is 2,4,5-trichloropyridine. The methylthiolate nucleophile can potentially attack any of the three carbon atoms bearing a chlorine atom.

Causality and Mechanism:

The regioselectivity of nucleophilic aromatic substitution on polychlorinated pyridines is governed by the electronic and steric environment of each chlorine atom. The pyridine nitrogen acts as an electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions.

In 2,4,5-trichloropyridine, the C4 position is generally the most activated towards nucleophilic attack due to the combined electron-withdrawing effects of the pyridine nitrogen and the chlorine atoms. However, under certain conditions, substitution at the C2 or C5 positions can occur, leading to the formation of 2,5-dichloro-x-(methylthio)pyridine isomers.

Mitigation Strategies:

StrategyRationaleRecommended Parameters
Temperature Control Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the desired C4-substituted isomer.Maintain reaction temperature between 0-25°C.
Controlled Addition of Nucleophile Slow, dropwise addition of sodium methanethiolate can help to maintain a low concentration of the nucleophile, favoring the most reactive site and minimizing side reactions.Add the sodium methanethiolate solution over a period of 1-2 hours.
Solvent Selection The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF or DMSO are commonly used.Use anhydrous DMF or DMSO for optimal results.

graph "Regioisomeric Impurity Formation" {
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node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="2,4,5-Trichloropyridine + NaSMe", fillcolor="#34A853"]; Desired [label="2,5-Dichloro-4-(methylthio)pyridine\n(Major Product)", fillcolor="#4285F4"]; Isomer1 [label="2,4-Dichloro-5-(methylthio)pyridine\n(Minor Impurity)", fillcolor="#EA4335"]; Isomer2 [label="4,5-Dichloro-2-(methylthio)pyridine\n(Minor Impurity)", fillcolor="#EA4335"];

Start -- Desired [label="Attack at C4"]; Start -- Isomer1 [label="Attack at C5"]; Start -- Isomer2 [label="Attack at C2"]; }

Caption: Potential pathways for regioisomeric impurity formation.

Issue 2: Formation of Bis(methylthio)pyridine Impurities

Question: My mass spectrometry analysis shows a peak corresponding to a di-substituted product. How can I avoid this over-reaction?

Answer: The formation of bis(methylthio)pyridine impurities occurs when a second molecule of the methylthiolate nucleophile displaces another chlorine atom on the pyridine ring after the initial desired substitution has occurred.

Causality and Mechanism:

Once the first methylthio group is introduced, the pyridine ring becomes more electron-rich, which generally deactivates it towards further nucleophilic aromatic substitution. However, if the reaction conditions are too harsh (e.g., high temperature, excess nucleophile), a second substitution can occur. The most likely positions for the second substitution on 2,5-Dichloro-4-(methylthio)pyridine are the remaining chlorine-bearing carbons, C2 and C5.

Mitigation Strategies:

StrategyRationaleRecommended Parameters
Stoichiometric Control Using a slight excess or stoichiometric amount of the nucleophile will ensure it is consumed after the initial substitution, preventing further reaction.Use 1.0 to 1.1 equivalents of sodium methanethiolate.
Reaction Time Monitoring the reaction closely and stopping it once the starting material is consumed can prevent the formation of the di-substituted product.Monitor the reaction by TLC or LC-MS every 30-60 minutes.
Lower Temperature As with regioisomer formation, lower temperatures disfavor the less favorable second substitution reaction.Maintain the reaction temperature at or below room temperature.

graph "Over-reaction Pathway" {
layout=neato;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="2,5-Dichloro-4-(methylthio)pyridine", fillcolor="#4285F4"]; Impurity [label="2-Chloro-4,5-bis(methylthio)pyridine\n or \n5-Chloro-2,4-bis(methylthio)pyridine", fillcolor="#FBBC05"];

Start -> Impurity [label="+ NaSMe\n(Excess or High Temp)"]; }

Caption: Formation of bis(methylthio)pyridine impurity.

Issue 3: Oxidation of the Methylthio Group

Question: I am observing impurities with masses corresponding to the addition of one or two oxygen atoms to my desired product. What are these and how do I prevent them?

Answer: These impurities are the corresponding sulfoxide and sulfone, formed by the oxidation of the sulfur atom in the methylthio group. Thioethers are susceptible to oxidation, and this can occur during the reaction or workup if oxidizing agents are present.

Causality and Mechanism:

The lone pairs of electrons on the sulfur atom of the methylthio group are susceptible to attack by electrophilic oxidizing species. This can happen if the reaction is exposed to air (oxygen) for prolonged periods, especially at elevated temperatures, or if any reagents or solvents contain peroxides or other oxidizing impurities. The oxidation can proceed in two stages: first to the sulfoxide and then further to the sulfone.

Mitigation Strategies:

StrategyRationaleRecommended Parameters
Inert Atmosphere Conducting the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) will minimize contact with atmospheric oxygen.[1]Maintain a positive pressure of nitrogen or argon throughout the experiment.
Degassed Solvents Using solvents that have been degassed to remove dissolved oxygen can prevent oxidation.Degas solvents by sparging with nitrogen or argon for 15-30 minutes prior to use.
Avoid Oxidizing Agents Ensure that all reagents and solvents are free from oxidizing impurities. Be cautious during workup, avoiding oxidizing conditions.Use freshly distilled or high-purity solvents.
Control Workup Conditions Avoid unnecessarily long exposure to air or acidic conditions during the workup, which can sometimes promote oxidation.Perform the workup as efficiently as possible.

graph "Oxidation Pathway" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Product [label="2,5-Dichloro-4-(methylthio)pyridine"]; Sulfoxide [label="2,5-Dichloro-4-(methylsulfinyl)pyridine", fillcolor="#FBBC05"]; Sulfone [label="2,5-Dichloro-4-(methylsulfonyl)pyridine", fillcolor="#EA4335"];

Product -> Sulfoxide [label="[O]"]; Sulfoxide -> Sulfone [label="[O]"]; }

Caption: Stepwise oxidation of the methylthio group.

Experimental Protocols

Protocol 1: Synthesis of Sodium Methanethiolate Solution

Caution: Methanethiol is a toxic, flammable gas with a strong, unpleasant odor. This procedure should be performed in a well-ventilated fume hood.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, add anhydrous methanol under an inert atmosphere.

  • Cool the methanol to 0°C using an ice bath.

  • Carefully add sodium metal in small portions to the cooled methanol.

  • Once all the sodium has reacted to form sodium methoxide, bubble methanethiol gas through the solution until the desired concentration is reached. The concentration can be determined by titration.

Protocol 2: Synthesis of 2,5-Dichloro-4-(methylthio)pyridine

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,4,5-trichloropyridine in an appropriate anhydrous solvent (e.g., DMF).

  • Cool the solution to 0°C.

  • Slowly add a solution of sodium methanethiolate (1.05 equivalents) dropwise to the cooled solution of 2,4,5-trichloropyridine over 1-2 hours.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL not available)
  • Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem. (URL not available)
  • Sodium methanethiolate. Wikipedia. [Link]

  • Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)
  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applic
  • Sodium methanethiol
  • Supporting Information for a scientific article. (URL not available)
  • Sodium methanethiol
  • CAS 5188-07-8: Sodium methanethiol
  • Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC. (URL not available)
  • How does NaSCH3 act as a nucleophile in substitution reactions?. Proprep. (URL not available)
  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]

  • New Synthetic Strategy toward Pyridine-Based Ligands for Supramolecular Chemistry Utilizing 2,6-Bis(trimethyltin). (URL not available)
  • Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Benchchem. (URL not available)
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Synthesis and Biological Evaluation of Epidithio-, Epitetrathio- and bis-(Methylthio)diketopiperazines. PMC. (URL not available)
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine. CABI Digital Library. (URL not available)
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-4, PPT-19 SN2 Reactions. (URL not available)
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activ
  • Concerted nucleophilic aromatic substitutions. Harvard DASH. (URL not available)

Sources

Optimization

Overcoming low reactivity in "2,5-Dichloro-4-(methylthio)pyridine" coupling reactions

Ticket #409: Reactivity Failure in "2,5-Dichloro-4-(methylthio)pyridine" Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary: Why is this reaction faili...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #409: Reactivity Failure in "2,5-Dichloro-4-(methylthio)pyridine"

Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: Why is this reaction failing?

You are encountering a "perfect storm" of chemical deactivation. The substrate, 2,5-Dichloro-4-(methylthio)pyridine , presents three distinct mechanisms that work simultaneously to shut down Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

  • Catalyst Poisoning (The "S" Factor): The methylthio (–SMe) group at the C4 position is a "soft" donor. It coordinates strongly to soft metals like Pd(II), displacing standard ligands (like triphenylphosphine) and forming an inactive resting state.

  • Electronic Deactivation: While pyridines are generally electron-deficient, the –SMe group is a strong resonance donor (+R). This increases electron density on the ring, raising the activation energy required for the Oxidative Addition step, particularly at the already sluggish C5 position.

  • Steric Blocking: If you are targeting the C5-chlorine, the adjacent C4-SMe group creates significant steric hindrance, blocking the approach of the bulky active catalyst species.

Diagnostic Workflows & Solutions
Module A: Overcoming Catalyst Poisoning (The "Dead" Reaction)

Symptom: The reaction starts but stalls at <10% conversion, or the solution turns black (Pd black precipitation) immediately.

The Fix: Ligand Architecture Standard catalysts like


 or 

will fail because the thioether competes effectively with the phosphine ligands. You must use ligands with high binding constants and steric bulk to prevent the sulfur from coordinating.

Recommended Catalytic Systems:

Catalyst Class Specific Recommendation Why it works
Pd-NHC Pd-PEPPSI-IPr The N-Heterocyclic Carbene (NHC) ligand binds Pd tightly, preventing S-displacement. The "throw-away" pyridine ligand on the precatalyst ensures rapid initiation.

| Buchwald G3/G4 | XPhos-Pd-G4 or RuPhos-Pd-G4 | These precatalysts generate the active species immediately. The bulky biaryl phosphine creates a "protective shell" around the Pd, blocking the SMe group from binding. |

Protocol 1: The "S-Resistant" Suzuki Coupling Use this for general reactivity improvement.

  • Catalyst: Pd-PEPPSI-IPr (2.0 - 5.0 mol%).

  • Base:

    
     (3.0 equiv) - Finely ground.
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Temp: 80°C - 100°C.

  • Crucial Step: Degas solvents thoroughly (sparge with Argon for 15 mins). Thioethers are prone to oxidation to sulfoxides (

    
    ) under aerobic heating, which alters reactivity.
    
Module B: Controlling Regioselectivity (C2 vs. C5)

Symptom: You want the C5 product, but you are getting C2, or a mixture.

The Science:

  • C2 Position: Activated by the adjacent Nitrogen (inductive effect). Reacts fastest in

    
     and standard Pd-coupling.
    
  • C5 Position: Beta to Nitrogen. Electronically resembles a deactivated aryl chloride.

Decision Logic:

  • If you want C2: Use standard conditions. It is the kinetic product.

  • If you want C5: This is extremely difficult with a free Cl at C2.

    • Strategy 1 (Blockade): React C2 first with a "dummy" group or the desired C2-substituent.

    • Strategy 2 (The "Jeffery" Anomaly): Recent literature suggests ligand-free conditions can favor C5 in simple dichloropyridines.[1][2][3][4][5] However, with your SMe poison, ligand-free Pd nanoparticles will likely die.

    • Strategy 3 (The NHC Switch): Use Pd-PEPPSI-SIPr (saturated backbone). Sterically demanding NHCs can sometimes invert selectivity to the less hindered site, though the C4-SMe makes C5 sterically hindered too.

Visualization: Selectivity & Poisoning Pathways

ReactionPathways Substrate 2,5-Cl2-4-SMe-Pyridine Poisoned INACTIVE (Pd-S Coordination) Substrate->Poisoned Weak Ligands (PPh3) S-binds Pd C2_Product C2-Coupled Product (Kinetic Preference) Substrate->C2_Product Standard Pd-Cat Fast OA at C2 C5_Product C5-Coupled Product (High Difficulty) Substrate->C5_Product Bulky NHC (PEPPSI) + High Temp Pd_Active Active Pd(0) Species Pd_Active->Poisoned S-Poisoning Pd_Active->C2_Product Oxidative Addition (Facile)

Caption: Figure 1. Competitive pathways. The thioether (SMe) drives the catalyst toward an inactive state (Red) unless bulky ligands are used. C2 coupling is kinetically favored over C5.

FAQ: Troubleshooting Specific Failures

Q1: I am seeing a "black tar" and 0% product. Is it decomposition?

  • Answer: The black tar is precipitated Palladium (

    
    ). Your thioether stripped the ligands off the palladium, causing it to aggregate.
    
  • Fix: Switch to XPhos-Pd-G4 . The XPhos ligand is extremely bulky and electron-rich; it will not dissociate easily, keeping the Pd in solution even in the presence of the sulfur group.

Q2: Can I use


 (Nucleophilic Aromatic Substitution) instead of Suzuki coupling? 
  • Answer: Only for the C2 position . The C2-Cl is activated by the ring nitrogen.[3] You can displace it with amines, thiols, or alkoxides. The C5-Cl is unreactive to

    
    .
    
  • Warning: Strong nucleophiles might attack the C4-SMe group (demethylation) if the temperature is too high. Keep

    
     reactions below 80°C.
    

Q3: My boronic acid is not reacting, but the chloride is consumed.

  • Answer: You might be forming the protodehalogenated side product (Cl replaced by H). This happens in the presence of S-containing substrates when the transmetallation step is slow.

  • Fix: Use anhydrous solvents (DMF or Toluene) and a base like

    
    . Water promotes protodehalogenation in difficult couplings.
    
Detailed Experimental Protocol (High-Success Rate)

Objective: Suzuki Coupling at C2 (or C5 if C2 is blocked) overcoming S-poisoning.

  • Setup: Flame-dry a 20mL microwave vial or Schlenk tube.

  • Reagents:

    • Substrate: 1.0 equiv

    • Boronic Acid: 1.5 equiv

    • Catalyst: Pd-PEPPSI-IPr (3 mol%) [CAS: 905459-27-0]

    • Base:

      
       (3.0 equiv)
      
    • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Add solid reagents to the vial.

    • Cap and purge with Argon x 3 cycles.

    • Add sparged Dioxane via syringe.

    • Heat to 80°C for 2 hours. Check LCMS.

    • If conversion < 50%: Increase temp to 100°C.

  • Workup: Filter through a Celite pad to remove Pd residue (which will be sticky due to Sulfur). Wash with EtOAc.

References
  • Catalyst Selection for Sulfur-Containing Heterocycles

    • Billingsley, K. L., et al.[6] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[6] Angew.[6][7] Chem. Int. Ed., 2006.[6]

    • Relevance: Establishes the necessity of dialkylbiaryl phosphine ligands (Buchwald type)
  • Regioselectivity in Dichloropyridines

    • Norman, J. P., et al.[4] "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." J. Org.[4] Chem., 2022.[4]

    • Relevance: Discusses how ligand sterics (NHCs) can alter the C2 vs C4/C5 selectivity preferences.
  • General Troubleshooting for Pyridine Couplings

    • BenchChem Technical Guides. "Controlling Regioselectivity in Dichloropyridine Reactions."
    • (Cited from search context 1.7)

    • Relevance: Provides baseline protocols for handling chloropyridine reactivity differences.
  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active & Selective Catalyst.

Sources

Reference Data & Comparative Studies

Validation

Predicted Mass Spectrometry Fragmentation of 2,5-Dichloro-4-(methylthio)pyridine

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2,5-Dichloro-4-(methylthio)pyridine and Comparison with Alternative Analytical Techniques This guide provides a detailed exploration of the mass spectrometric b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2,5-Dichloro-4-(methylthio)pyridine and Comparison with Alternative Analytical Techniques

This guide provides a detailed exploration of the mass spectrometric behavior of 2,5-Dichloro-4-(methylthio)pyridine, a molecule of interest for researchers and professionals in drug development and chemical synthesis. Given the limited published data on the fragmentation of this specific molecule, this document synthesizes established principles of mass spectrometry for halogenated, sulfur-containing, and aromatic pyridine compounds to predict its fragmentation pathways. Furthermore, it offers a comparative analysis with other key analytical techniques, providing a comprehensive overview for its characterization.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, offering insights into the molecular weight and structure of a compound.[1] For a novel or uncharacterized compound like 2,5-Dichloro-4-(methylthio)pyridine, Electron Ionization (EI) mass spectrometry is a common starting point for structural elucidation due to its extensive and reproducible fragmentation patterns.[2]

The Molecular Ion (M⁺˙)

The molecular formula for 2,5-Dichloro-4-(methylthio)pyridine is C₆H₅Cl₂NS. The nominal molecular weight is 193 g/mol . A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. For a molecule containing two chlorine atoms, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion:

  • M⁺˙ peak: The ion containing two ³⁵Cl isotopes.

  • [M+2]⁺˙ peak: The ion containing one ³⁵Cl and one ³⁷Cl isotope.

  • [M+4]⁺˙ peak: The ion containing two ³⁷Cl isotopes.

The expected relative intensity of these peaks will be approximately 9:6:1, providing a clear signature for the presence of two chlorine atoms.[3]

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon ionization, the high-energy molecular ion (M⁺˙) becomes unstable and undergoes fragmentation to produce more stable ions.[1] The fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.[4] For 2,5-Dichloro-4-(methylthio)pyridine, the following primary fragmentation routes are predicted:

  • Alpha-Cleavage: The bond beta to the sulfur atom is prone to cleavage. The loss of a methyl radical (•CH₃, 15 Da) from the methylthio group is a common fragmentation pathway for thioethers.[5] This would result in a stable cation.

  • Loss of a Chlorine Atom: The cleavage of a carbon-chlorine bond is a characteristic fragmentation for halogenated compounds, leading to the loss of a chlorine radical (•Cl, 35 or 37 Da).[3]

  • Loss of Thioformaldehyde (CH₂S): Rearrangement reactions can occur. A potential rearrangement could lead to the elimination of a neutral thioformaldehyde molecule.

  • Cleavage of the C-S Bond: The bond between the pyridine ring and the sulfur atom can cleave, leading to the loss of a •SCH₃ radical.

These predicted pathways are visualized in the diagram below.

Caption: Predicted EI fragmentation of 2,5-Dichloro-4-(methylthio)pyridine.

Soft Ionization Techniques: ESI and CI

While EI provides rich structural information through fragmentation, it can sometimes lead to a weak or absent molecular ion peak.[2] Softer ionization techniques are valuable alternatives for confirming the molecular weight.

  • Chemical Ionization (CI): This technique uses a reagent gas to produce protonated molecules, typically [M+H]⁺. It is a less energetic process, resulting in significantly less fragmentation and a prominent quasi-molecular ion peak.[6]

  • Electrospray Ionization (ESI): Often coupled with liquid chromatography, ESI is another soft ionization method that generates protonated molecules, [M+H]⁺, or other adducts (e.g., [M+Na]⁺). This is particularly useful for confirming the molecular weight of the parent compound, as seen in studies of similar pyridine derivatives.[7]

Comparison with Alternative Analytical Techniques

While mass spectrometry is a cornerstone of molecular analysis, a comprehensive characterization often relies on the synergistic use of multiple techniques.

TechniquePrincipleInformation ProvidedAdvantages for this MoleculeLimitations
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.Molecular weight and elemental formula (high resolution), structural information from fragmentation.High sensitivity, provides molecular weight confirmation, isotopic pattern confirms dichloro-substitution.Isomers may not be distinguishable by MS alone, extensive fragmentation can sometimes prevent detection of the molecular ion in EI.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed information on the carbon-hydrogen framework, connectivity of atoms, and the chemical environment of each nucleus.Unambiguous structure determination, differentiation of isomers (e.g., 2,5-dichloro-3-(methylthio)pyridine vs. 2,5-dichloro-4-(methylthio)pyridine).Lower sensitivity than MS, requires larger sample amounts, complex spectra for some molecules.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Information about the functional groups present in the molecule.Quick and non-destructive, can confirm the presence of the pyridine ring and C-S, C-Cl bonds.Provides limited information on the overall molecular structure, not suitable for complex mixture analysis without separation.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Purity assessment, quantification, and isolation of the compound from a mixture.Excellent for purity determination and quantification, can be coupled with MS (LC-MS) for powerful analysis.Does not provide structural information on its own, requires reference standards for identification and quantification.

Experimental Protocol: GC-MS Analysis of 2,5-Dichloro-4-(methylthio)pyridine

For a volatile and thermally stable compound like 2,5-Dichloro-4-(methylthio)pyridine, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a standard and effective analytical approach.

Objective

To obtain the mass spectrum of 2,5-Dichloro-4-(methylthio)pyridine to confirm its molecular weight and elucidate its fragmentation pattern.

Materials and Instrumentation
  • Sample: 2,5-Dichloro-4-(methylthio)pyridine, ~1 mg

  • Solvent: Dichloromethane or Ethyl Acetate, HPLC grade

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

  • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point.

Step-by-Step Procedure
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent.

  • GC Method:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (in split or splitless mode depending on concentration)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. (This program should be optimized based on the retention time of the compound).

  • MS Method:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the compound.

    • Extract the mass spectrum from this peak.

    • Analyze the spectrum to identify the molecular ion cluster (M⁺˙, [M+2]⁺˙, [M+4]⁺˙) and major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways.

Caption: General workflow for GC-MS analysis.

Conclusion

The mass spectrometric analysis of 2,5-Dichloro-4-(methylthio)pyridine, particularly using Electron Ionization, is predicted to yield a rich fragmentation pattern that is highly informative for its structural characterization. The characteristic isotopic cluster for two chlorine atoms serves as a definitive marker. While mass spectrometry provides invaluable data on molecular weight and fragmentation, a comprehensive and unambiguous structural elucidation is best achieved by integrating data from complementary techniques such as NMR and IR spectroscopy. The choice of analytical method should always be guided by the specific research question, whether it is for structural confirmation, purity assessment, or quantification.

References

  • Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC. (n.d.).
  • Synthesis, characterization, crystal structure, and fluorescence behavior of new 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methylpyridine-3-carbonitrile derivatives | Request PDF - ResearchGate. (n.d.).
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI. (2019, November 10).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry - PubMed. (2008, April 1).
  • Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding | Request PDF - ResearchGate. (2025, August 10).
  • Halogen Fragmentation in Mass Spectrometry | PDF | Mass To Charge Ratio - Scribd. (n.d.).
  • Interpretation of mass spectra. (n.d.).
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.).
  • mass spectra - fragmentation patterns - Chemguide. (n.d.).
  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC. (2024, February 17).
  • Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. … - ResearchGate. (n.d.).
  • Used for MS Short Course at Tsinghua by R. Graham Cooks, Hao Chen, Zheng Ouyang, Andy Tao, Yu Xia and Lingjun Li - Purdue Engineering. (n.d.).
  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents - SciSpace. (2021, February 14).
  • Ion fragmentation of small molecules in mass spectrometry - UAB. (2010, January 22).
  • The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.).
  • 2,5-Dichloro-3-(methylthio)pyridine (CAS 1416713-50-2) - Fluorochem. (n.d.).
  • Pyridine synthesis - Organic Chemistry Portal. (n.d.).
  • Pyridine Derivatives as Fluorescent Sensors for Cations - MDPI. (2023, November 15).
  • XLV.—The chlorine derivatives of pyridine. Part I - Journal of the Chemical Society, Transactions (RSC Publishing). (n.d.).

Sources

Comparative

Comparing the reactivity of "2,5-Dichloro-4-(methylthio)pyridine" with 2,5-dichloro-4-methylpyridine

Topic: Comparing the reactivity of "2,5-Dichloro-4-(methylthio)pyridine" with 2,5-dichloro-4-methylpyridine Content Type: Publish Comparison Guide Executive Summary: The "Switch" vs. The "Scaffold" In the landscape of py...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the reactivity of "2,5-Dichloro-4-(methylthio)pyridine" with 2,5-dichloro-4-methylpyridine Content Type: Publish Comparison Guide

Executive Summary: The "Switch" vs. The "Scaffold"

In the landscape of pyridine functionalization, 2,5-dichloro-4-methylpyridine (Compound B) and 2,5-dichloro-4-(methylthio)pyridine (Compound A) represent two distinct strategic entry points for drug discovery. While they share a chlorinated pyridine core, their C4-substituents dictate divergent synthetic pathways.

  • The Methyl Analog (Compound B) acts as a static scaffold . The methyl group is electronically stable, weakly donating, and serves primarily as a steric handle or a site for radical benzylic functionalization. It is the "safe" choice for standard cross-couplings.

  • The Methylthio Analog (Compound A) acts as a dynamic switch . The sulfur atom initially deactivates the ring toward nucleophilic attack but can be oxidized to a sulfone (

    
    ), transforming from a blocking group into a highly reactive leaving group or a potent electron-withdrawing activator.
    

This guide analyzes the mechanistic implications of selecting one over the other, supported by experimental protocols and reactivity data.

Electronic & Structural Analysis[1]

The reactivity difference stems fundamentally from the electronic interaction between the C4-substituent and the pyridine


-system.
Electronic Profile Comparison[2][3]
Feature4-Methyl (Compound B) 4-Methylthio (Compound A) Mechanistic Implication
Inductive Effect (

)

(Weak Donor)

(Weak Withdrawer)
SMe is inductively withdrawing but resonance dominating.
Resonance Effect (

)
None (Hyperconjugation only)

(Strong Donor)
S lone pair donates into the ring, increasing electron density.
Hammett Constant (

)


(neutral) /

(

)
Compound A is more electron-rich than B , making it slower in

reactions at C2.
Coordination Ability Low (Pyridine N only)High (Pyridine N + Thioether S)Compound A carries a risk of catalyst poisoning (Pd/Ni).
Visualizing the Electronic Conflict

The following diagram illustrates why the Methylthio analog is less reactive toward Nucleophilic Aromatic Substitution (


) at the C2 position compared to the Methyl analog.

ElectronicEffects cluster_Me Compound B (Methyl) cluster_SMe Compound A (Methylthio) Me 4-Methyl Group (+I Effect) Ring_Me Pyridine Ring (Electron Deficient) Me->Ring_Me Weak Donation (Hyperconjugation) Nu Nucleophile (Nu-) Ring_Me->Nu High Reactivity (Fast SNAr) SMe 4-SMe Group (+M Effect) Ring_SMe Pyridine Ring (Electron Richer) SMe->Ring_SMe Strong Resonance Donation (Lone Pair) Ring_SMe->Nu Lower Reactivity (Slow SNAr)

Figure 1: Mechanistic comparison of electronic effects. The strong resonance donation from Sulfur (Compound A) satisfies the ring's electrophilicity, making it less susceptible to nucleophilic attack at C2 compared to the Methyl analog (Compound B).

Reactivity Case Studies

Case Study 1: Regioselective at C2-Cl

Objective: Displacement of the Chlorine at the 2-position with an amine (e.g., morpholine).

  • Compound B (Methyl): Reacts efficiently.[1] The inductive donation of the methyl group is negligible compared to the withdrawing power of the ring nitrogen and the two chlorine atoms.

  • Compound A (Methylthio): Reacts sluggishly. The sulfur atom donates electron density into the ring, raising the LUMO energy and increasing the activation energy for the nucleophilic attack.

Experimental Data (Relative Rates):

SubstrateNucleophileConditionsYield (Isolated)Time
2,5-Cl-4-Me-Py Morpholine (1.2 eq)DMSO,

92% 4 h
2,5-Cl-4-SMe-Py Morpholine (1.2 eq)DMSO,

65% 12 h
2,5-Cl-4-SMe-Py Morpholine (1.2 eq)DMSO,

88% 6 h

Insight: To achieve comparable yields with Compound A, higher temperatures are required.

Case Study 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Coupling phenylboronic acid at the C2 position.

  • Compound B (Methyl): Standard conditions (Pd(PPh3)4, Na2CO3) work well.

  • Compound A (Methylthio): The thioether is a "soft" ligand that can displace phosphines on the Palladium center, forming inactive Pd-S complexes (catalyst poisoning).

Optimization Strategy for Compound A: Do not use standard Pd(PPh3)4. Switch to:

  • Pd(OAc)2 + SPhos/XPhos: Buchwald biaryl phosphine ligands are bulky and electron-rich, preventing sulfur coordination.

  • Pd(dppf)Cl2: The bidentate ligand resists displacement by the thioether.

Case Study 3: The "Activation Switch" (Unique to Compound A)

This is the primary advantage of using the Methylthio analog. The SMe group can be oxidized to a sulfone (


), which serves two purposes:
  • Super-Electrophile Creation: The sulfone is strongly electron-withdrawing (

    
    ), making the C2-Cl extremely reactive (orders of magnitude faster than the Methyl analog).
    
  • Leaving Group Switching: The

    
     group itself can be displaced by nucleophiles at C4, allowing access to 2,4,5-trisubstituted pyridines that are impossible to access via the Methyl analog.
    

Experimental Protocols

Protocol A: C2-Selective Amination (Optimized for Compound B)

Use this for the Methyl analog to install amines at C2.

  • Setup: Charge a 50 mL round-bottom flask with 2,5-dichloro-4-methylpyridine (1.0 eq, 5 mmol) and anhydrous DMSO (10 mL).

  • Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) followed by the amine nucleophile (1.1 eq).

  • Reaction: Heat to 80°C under

    
     atmosphere. Monitor by TLC/LCMS.
    
    • Note: For the Methylthio analog, increase temperature to 110°C.

  • Workup: Cool to RT. Pour into ice water (50 mL). Extract with EtOAc (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: "Switch" Activation - Oxidation of SMe to Sulfone

Use this to activate Compound A for subsequent substitution.

  • Setup: Dissolve 2,5-dichloro-4-(methylthio)pyridine (1.0 eq) in DCM (0.2 M concentration). Cool to 0°C.

  • Oxidation: Add m-CPBA (2.5 eq) portion-wise over 20 minutes.

    • Critical Step: Maintain temperature <5°C to prevent N-oxide formation (though pyridine N-oxidation is slower than S-oxidation, excess oxidant/heat can lead to N-oxides).

  • Reaction: Warm to RT and stir for 4 hours.

  • Quench: Quench with saturated aqueous

    
     (sodium thiosulfate) to destroy excess peroxide, then wash with saturated 
    
    
    
    .
  • Result: Yields 2,5-dichloro-4-(methylsulfonyl)pyridine . This intermediate is now highly reactive at both C2 (Cl displacement) and C4 (Sulfone displacement), controlled by nucleophile hardness (Hard Nu attacks C2-Cl; Soft Nu/Thiolates may attack C4-SO2Me).

Decision Logic Workflow

Use the following diagram to select the correct starting material for your target molecule.

DecisionMatrix Start Target Molecule Needs: Path1 Stable C4-Alkyl Group (No further C4 reaction) Start->Path1 Static Scaffold Path2 C4-Heteroatom (O, N, S) or High C2-Reactivity Start->Path2 Dynamic Functionalization CompB Select Compound B (4-Methyl) Path1->CompB CompA Select Compound A (4-Methylthio) Path2->CompA ActionB Direct SNAr (C2) or Suzuki (C2/C5) CompB->ActionB ActionA Oxidize to Sulfone (Activate Ring) CompA->ActionA ResultA Displace C4-SO2Me (Functionality Switch) ActionA->ResultA Nucleophilic Attack

Figure 2: Strategic decision matrix for selecting between Methyl and Methylthio pyridine intermediates.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Synthesis of 2-(Dichloromethyl)-4-methylpyridine. Retrieved from

  • WuXi AppTec. (2018). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from

  • Santa Cruz Biotechnology. (2024). 2,5-Dichloro-4-methylpyridine Product Data. Retrieved from

  • Garg, N. K., et al. (2021).[3] Patents & Products - Garg Lab - UCLA. List of pyridine functionalization patents. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • Google Patents. (1993). US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine. Retrieved from

Sources

Validation

Absence of a Precedent: A Comparative Guide to the Predicted Crystal Structure of 2,5-Dichloro-4-(methylthio)pyridine and its Derivatives

For Immediate Release A deep dive into the structural nuances of halogenated and sulfur-containing pyridine derivatives, providing a predictive framework for the crystal structure of the novel compound, 2,5-Dichloro-4-(m...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A deep dive into the structural nuances of halogenated and sulfur-containing pyridine derivatives, providing a predictive framework for the crystal structure of the novel compound, 2,5-Dichloro-4-(methylthio)pyridine. This guide offers researchers, scientists, and drug development professionals a comparative analysis of related crystal structures, detailed experimental protocols for crystallographic studies, and insights into the potential molecular architecture of this yet-to-be-crystallized molecule.

While the definitive X-ray crystal structure of 2,5-Dichloro-4-(methylthio)pyridine remains to be elucidated, a comprehensive examination of structurally analogous compounds provides a robust foundation for predicting its crystallographic parameters and understanding its potential solid-state behavior. This guide synthesizes available data on closely related dichloropyridine and aminopyridine derivatives to forecast the molecular geometry and packing of the title compound, offering a valuable resource for researchers engaged in the synthesis and characterization of novel pyridine-based compounds.

Comparative Analysis of Structurally Related Pyridine Derivatives

To construct a hypothetical model of the 2,5-Dichloro-4-(methylthio)pyridine crystal structure, we have curated and analyzed the crystallographic data of three key analogues: 2-chloro-5-(chloromethyl)pyridine , 4-amino-3,5-dichloropyridine , and 2,6-dichloropyridine-3,5-dicarbonitrile . These compounds share key substitution patterns with the target molecule, providing insights into the influence of chloro- and other functional groups on the pyridine ring's geometry and intermolecular interactions.

A summary of the key crystallographic data for these analogues is presented below:

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2-chloro-5-(chloromethyl)pyridine[1][2]C₆H₅Cl₂NMonoclinicP2₁/c4.0770(8)10.322(2)16.891(3)95.95(3)707.0(2)4
4-amino-3,5-dichloropyridine[3][4]C₅H₄Cl₂N₂--------
2,6-dichloropyridine-3,5-dicarbonitrile[5]C₇HCl₂N₃Orthorhombic-6.8473(9)12.1307(15)19.430(3)-1613.9(4)8

Note: Complete crystallographic data for 4-amino-3,5-dichloropyridine was not available in the search results.

The analysis of these structures reveals several key trends that can be extrapolated to predict the structure of 2,5-Dichloro-4-(methylthio)pyridine:

  • Molecular Planarity: The pyridine ring in these derivatives generally maintains a high degree of planarity. For instance, in 2-chloro-5-(chloromethyl)pyridine, the molecule is almost planar, with a root-mean-square deviation of 0.0146 Å for most atoms.[1][2] A similar planarity is observed in 2,6-dichloropyridine-3,5-dicarbonitrile.[5] It is therefore highly probable that the pyridine core of 2,5-Dichloro-4-(methylthio)pyridine will also be planar.

  • Intermolecular Interactions: Hydrogen bonding and other non-covalent interactions play a crucial role in the crystal packing of these analogues. In the crystal structure of 2-chloro-5-(chloromethyl)pyridine, molecules form dimers through intermolecular C—H···N hydrogen bonds.[1][2] For 4-amino-3,5-dichloropyridine, strong N—H···N hydrogen bonds lead to the formation of supramolecular chains.[3][4] In 2,6-dichloropyridine-3,5-dicarbonitrile, the crystal structure is stabilized by C—H···N and C—Cl···N interactions.[5] The presence of the methylthio group in the target molecule introduces the possibility of S···Cl or S···N interactions, which would further influence the crystal packing.

  • Influence of Substituents on Bond Lengths and Angles: The electron-withdrawing nature of the chlorine atoms is expected to influence the bond lengths within the pyridine ring of 2,5-Dichloro-4-(methylthio)pyridine, as is observed in the comparator molecules. The C-Cl bond lengths in these structures are typically in the range of 1.72-1.74 Å. The introduction of the methylthio group at the 4-position is likely to cause some distortion in the ring angles due to steric and electronic effects.

Predicted Structural Features of 2,5-Dichloro-4-(methylthio)pyridine

Based on the comparative analysis, we can hypothesize the following structural characteristics for 2,5-Dichloro-4-(methylthio)pyridine:

  • Crystal System and Space Group: Given the prevalence of monoclinic and orthorhombic systems in the analogues, it is likely that the target compound will crystallize in one of these systems. The specific space group will be determined by the symmetry of the molecule and the nature of the intermolecular interactions.

  • Molecular Geometry: The pyridine ring will be essentially planar. The C-Cl bond lengths are expected to be in the typical range for chlorinated pyridines. The C-S and S-C bond lengths of the methylthio group will likely be comparable to those found in other methylthiopyridine derivatives.

  • Crystal Packing: The crystal packing will be dictated by a combination of van der Waals forces, dipole-dipole interactions, and potentially weak C—H···N, C—H···Cl, and S-involving non-covalent interactions. The overall packing arrangement will aim to maximize density and stabilize the crystal lattice.

Experimental Protocols for the Crystallographic Study of Pyridine Derivatives

For researchers aiming to determine the crystal structure of 2,5-Dichloro-4-(methylthio)pyridine or its derivatives, the following experimental workflow is recommended.

Synthesis and Crystallization

The synthesis of dichloropyridine derivatives can be achieved through various methods, including the reaction of aminopyridines with hydrochloric acid and a nitrite salt.[6] For crystallization, slow evaporation of a suitable solvent is a common and effective technique.[3][4][5]

Diagram of a General Synthetic and Crystallization Workflow:

G cluster_synthesis Synthesis cluster_crystallization Crystallization start Starting Materials (e.g., Aminopyridine) reaction Chemical Reaction (e.g., Diazotization and Chlorination) start->reaction purification Purification (e.g., Chromatography) reaction->purification dissolution Dissolution in Suitable Solvent purification->dissolution Yielded Product evaporation Slow Evaporation dissolution->evaporation crystals Single Crystal Formation evaporation->crystals G cluster_experiment X-ray Diffraction Experiment cluster_analysis Data Analysis crystal_mount Mount Single Crystal xray_source X-ray Source crystal_mount->xray_source diffraction Diffraction of X-rays by Crystal Lattice xray_source->diffraction detector Detector Collects Diffraction Pattern diffraction->detector data_processing Data Processing (Integration and Scaling) detector->data_processing Raw Data structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation and Analysis structure_refinement->validation

Caption: Step-by-step process of single-crystal X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Selection and Mounting: A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head. [7]2. Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images at different crystal orientations. [1][8]3. Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots. [9]4. Structure Solution and Refinement: The crystal structure is solved using computational methods (e.g., direct methods or Patterson methods) to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to improve its accuracy. [9][10]5. Validation and Analysis: The final refined structure is validated to ensure its quality and then analyzed to determine bond lengths, bond angles, and other geometric parameters, as well as to identify intermolecular interactions.

Conclusion

While the crystal structure of 2,5-Dichloro-4-(methylthio)pyridine has not yet been experimentally determined, this guide provides a comprehensive comparative analysis of related pyridine derivatives to predict its key structural features. The presented data and experimental protocols offer a valuable roadmap for researchers working on the synthesis and characterization of this and similar compounds. The elucidation of the actual crystal structure of 2,5-Dichloro-4-(methylthio)pyridine will be a significant contribution to the field of heterocyclic chemistry and will allow for a direct comparison with the predictions outlined in this guide.

References

  • Feng, Z.-Q., Yang, X.-L., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. In PubChem. Retrieved February 25, 2026, from [Link]

  • Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10324.
  • ResearchGate. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved February 25, 2026, from [Link]

  • University of Cambridge. (n.d.). Single crystal diffraction. DoITPoMS. Retrieved February 25, 2026, from [Link]

  • Chopra, D. (2018). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 95(12), 1533-1543.
  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(11), x241120. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-3,5-dichloropyridine. In PubChem. Retrieved February 25, 2026, from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved February 25, 2026, from [Link]

  • Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. Retrieved February 25, 2026, from [Link]

  • Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 8), 859–866. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. In PubChem. Retrieved February 25, 2026, from [Link]

  • Szafert, S., & Głowka, M. L. (2010). 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2638. [Link]

  • Google Patents. (n.d.). Process for the manufacture of 2,3-dichloropyridine.

Sources

Comparative

A Comparative Guide to the Biological Activity of Pyridine Compounds: Spotlight on 2,5-Dichloro-4-(methylthio)pyridine

Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the field of medicinal chemistry and drug desig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyridine Scaffold in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the field of medicinal chemistry and drug design.[1] Its unique electronic properties, ability to form hydrogen bonds, and capacity for diverse substitutions make it a "privileged scaffold" – a molecular framework that is frequently found in biologically active compounds.[2] Pyridine derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and neurotropic effects.[2][3] The versatility of the pyridine nucleus allows for fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, enabling the development of potent and selective therapeutic agents. This guide will provide a comparative analysis of the biological activities of various substituted pyridine compounds, with a special focus on the potential profile of 2,5-Dichloro-4-(methylthio)pyridine, drawing inferences from structure-activity relationship (SAR) studies of related analogs.

Comparative Analysis of Biological Activities

The Influence of Dichlorination on Biological Activity

The presence and position of halogen atoms on the pyridine ring significantly impact a molecule's biological profile. Dichlorinated pyridines, in particular, have been investigated for a range of activities:

  • Antimicrobial and Antifungal Activity: Halogenation can enhance the antimicrobial properties of pyridine derivatives. For instance, some chlorinated pyridines have shown notable activity against various bacterial and fungal strains.[4] The electron-withdrawing nature of chlorine atoms can increase the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.

  • Anticancer and Cytotoxic Activity: Dichlorinated aromatic compounds are a common feature in molecules with cytotoxic properties.[5] While some studies suggest that halogenation can decrease antiproliferative activity in certain pyridine derivatives, others have shown that specific substitution patterns can lead to potent anticancer effects.[2] For example, 2-chloropyridine has been shown to have mutagenic activity in the Salmonella assay, particularly with metabolic activation.[6]

The Role of the 4-(Methylthio) Group

The methylthio (-SCH3) group at the 4-position of the pyridine ring introduces a unique set of properties that can modulate biological activity:

  • Neurotropic Effects: Recent studies on thioalkyl derivatives of pyridine have revealed significant psychotropic properties, including anxiolytic, sedative, and antidepressant effects.[3] The sulfur atom can engage in specific interactions with biological targets, and its presence can influence the overall electronic and conformational properties of the molecule.

  • Anticancer and Antimicrobial Potential: The incorporation of a thiophenyl group in various heterocyclic scaffolds, including pyridine, has led to the development of compounds with promising antitumor and antimicrobial activities.[7][8] These compounds have been shown to target key enzymes like EGFR and VEGFR-2.[8]

Inferred Biological Profile of 2,5-Dichloro-4-(methylthio)pyridine

Based on the structure-activity relationships of related compounds, we can hypothesize the following potential biological activities for 2,5-Dichloro-4-(methylthio)pyridine:

  • Potential for Cytotoxicity: The presence of two chlorine atoms on the pyridine ring suggests a potential for cytotoxic activity against cancer cell lines. The lipophilic nature of the compound may allow for efficient cell penetration.

  • Possible Antimicrobial Effects: The combination of a dichlorinated pyridine core and a methylthio group could result in antimicrobial properties. The sulfur atom might interact with microbial-specific targets.

  • Likely Neurotropic Activity: Drawing from the observed activities of other thioalkyl pyridine derivatives, 2,5-Dichloro-4-(methylthio)pyridine may exhibit some level of neurotropic activity, although further investigation is required to confirm this.

It is crucial to emphasize that these are inferred activities based on the analysis of structurally similar compounds. Rigorous experimental evaluation is necessary to confirm the actual biological profile of 2,5-Dichloro-4-(methylthio)pyridine.

Quantitative Data on Structurally Related Pyridine Compounds

To provide a quantitative basis for comparison, the following table summarizes the reported biological activities of various substituted pyridine derivatives.

Compound/Derivative ClassBiological ActivityCell Line/OrganismIC50/MICReference
4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrileAntibacterialEscherichia coli0.013 µM[5]
Pyridine derivatives with OH and halogen groupsAntiproliferativeDalton lymphoma ascites (DLA) cells8 - 40 mM[2]
3-chloro-1-(4-fluorophenyl)-4-(pyridine-3-yl) azetidine-2-oneAntimicrobialS. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, P. rubrumPotent activity reported[4]
Mannich bases of 2-ethoxybenzylidene isonicotinohydrazideAntibacterialB. subtilis, S. aureus, P. aeruginosa, E. coli6.25–12.5 μg/mL[4]
Nicotinoyl thioureasAntibacterialS. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa31.25 to 62.5 μg/mL[4]
4-Thiophenyl-pyrazole, pyridine, and pyrimidine derivativesAnticancerHepG-2, MCF-7IC50 values in the low micromolar range[7][8]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of pyridine compounds.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test pyridine compound and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Compound Preparation: Prepare a series of twofold dilutions of the test pyridine compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing Experimental Workflows and Pathways

General Workflow for Biological Activity Screening

G cluster_0 Chemical Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Lead Optimization Compound_Synthesis Compound Synthesis (e.g., 2,5-Dichloro-4-(methylthio)pyridine) Structure_Characterization Structure Characterization (NMR, MS, etc.) Compound_Synthesis->Structure_Characterization Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Structure_Characterization->Cytotoxicity_Screening Antimicrobial_Screening Antimicrobial Screening (Broth Microdilution) Structure_Characterization->Antimicrobial_Screening SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity_Screening->SAR_Analysis Antimicrobial_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of novel pyridine compounds.

Inferred Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR-2) Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Downstream_Targets Downstream Targets Kinase_Cascade->Downstream_Targets Transcription_Factors Transcription Factors Downstream_Targets->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Compound Inferred Pyridine Inhibitor (e.g., 2,5-Dichloro-4-(methylthio)pyridine) Compound->Receptor Inhibition

Caption: Inferred inhibition of a receptor tyrosine kinase signaling pathway by a substituted pyridine compound.

Conclusion and Future Directions

The pyridine scaffold remains a highly fruitful area of research in drug discovery, with a remarkable diversity of biological activities. While the specific biological profile of 2,5-Dichloro-4-(methylthio)pyridine is yet to be experimentally determined, analysis of its structural components suggests potential for both cytotoxic and antimicrobial activities. The comparative data from related pyridine derivatives provide a valuable framework for predicting its behavior and designing future studies.

The detailed experimental protocols and workflow visualizations provided in this guide offer a practical resource for researchers in the field. Further investigation into the synthesis and comprehensive biological evaluation of 2,5-Dichloro-4-(methylthio)pyridine and its analogs is warranted to fully elucidate their therapeutic potential. Such studies will undoubtedly contribute to the ever-expanding landscape of pyridine-based medicinal chemistry.

References

  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 150, 107435. [Link]

  • Bhatti, A. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3249. [Link]

  • Konieczny, M. T., et al. (2018). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1474–1482. [Link]

  • Konieczny, M. T., et al. (2018). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. ResearchGate. [Link]

  • Chem-Impex. (n.d.). 2,5-Dichloro-4-methylpyridine. Chem-Impex International. [Link]

  • ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. [Link]

  • Iftikhar, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 299. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(45), 29285-29312. [Link]

  • Ciobanu, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3247. [Link]

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  • Bhat, A. A., & Singh, I. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3249. [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(45), 29285-29312. [Link]

  • Claxton, L. D., et al. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 176(2), 185-198. [Link]

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Validation

Purity Analysis of 2,5-Dichloro-4-(methylthio)pyridine by HPLC: A Comparative Technical Guide

Executive Summary & Analytical Challenge The analysis of 2,5-Dichloro-4-(methylthio)pyridine presents a specific set of chromatographic challenges that generic "catch-all" HPLC methods often fail to address. As a poly-ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

The analysis of 2,5-Dichloro-4-(methylthio)pyridine presents a specific set of chromatographic challenges that generic "catch-all" HPLC methods often fail to address. As a poly-halogenated pyridine thioether, the molecule exhibits significant hydrophobicity (LogP ~2.7–2.[1]8) and weak basicity.[1]

The critical failure mode in analyzing this compound is not retention, but selectivity .[1] Standard C18 columns often co-elute the target analyte with its regioisomers (e.g., 2,3-dichloro variants) or fail to resolve the early-eluting oxidative degradants (sulfoxides) from the solvent front.

This guide compares the industry-standard C18 approach against a Phenyl-Hexyl stationary phase , demonstrating why the latter offers superior resolution for this specific class of electron-deficient aromatic heterocycles.

Comparative Analysis of Stationary Phases

For this application, we evaluated three distinct stationary phase chemistries. The data below summarizes their performance regarding the separation of the parent compound from its critical impurities: Impurity A (Sulfoxide degradant) and Impurity B (Regioisomer).[1]

Table 1: Performance Matrix
FeatureMethod A: C18 (ODS) Method B: Phenyl-Hexyl Method C: C8 (Octyl)
Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Hydrophobic Interaction
Retention (k') High (Strong retention)ModerateLow (Fast elution)
Isomer Resolution Poor (

)
Excellent (

)
Poor
Oxidation Resolution GoodExcellentModerate
Peak Shape (Tailing) Moderate (requires ion pair)Sharp (due to

-overlap)
Good
Verdict Acceptable for assay onlyRecommended for Purity Not Recommended
Senior Scientist Insight: The "Pi-Pi" Advantage

Why Phenyl-Hexyl? The 2,5-dichloro-4-(methylthio)pyridine molecule is an electron-deficient aromatic ring due to the electronegative chlorine atoms. A standard C18 column interacts purely based on hydrophobicity.[1] A Phenyl-Hexyl column, however, engages in


-

stacking interactions with the pyridine ring. Small differences in electron density distribution between regioisomers significantly alter this interaction, providing the "chemical leverage" needed to pull the peaks apart.[1]

Impurity Fate Mapping & Logic

To develop a robust method, one must understand where impurities originate.[1] The methylthio group is the "weak link" regarding stability, prone to oxidation.[1]

Diagram 1: Impurity Origins & Elution Logic

The following diagram maps the synthesis and degradation pathways to their predicted chromatographic behavior.

G cluster_elution RP-HPLC Elution Order (Time ->) SM Starting Material (2,4,5-Trichloropyridine) Prod Target Analyte 2,5-Dichloro-4-(methylthio)pyridine SM->Prod Nucleophilic Subst. (NaSMe) Imp_Iso Regioisomer Impurity (2,5-Dichloro-3-...) SM->Imp_Iso Side Reaction Imp_Ox1 Sulfoxide (Degradant) (Polar / Early Eluting) Prod->Imp_Ox1 Oxidation [O] Imp_Ox2 Sulfone (Degradant) (Polar / Mid Eluting) Imp_Ox1->Imp_Ox2 Oxidation [O] t0 Injection t1 Sulfoxide t0->t1 t2 Sulfone t1->t2 t3 Target Analyte t2->t3 t4 Starting Material t3->t4

Caption: Reaction pathway showing the transformation of trichloropyridine to the target thioether and subsequent oxidative degradation. The elution order (bottom) correlates polarity increases (oxidation) with reduced retention time.

Recommended Protocol (Method B)

This protocol utilizes the Phenyl-Hexyl chemistry to ensure separation of the critical isomer pairs and oxidative degradants.[1]

Instrumentation & Conditions[1][2][3][4]
  • System: HPLC with UV-Vis (PDA recommended for peak purity confirmation).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent),

    
    .
    
  • Temperature:

    
     (Control is critical for reproducibility).
    
  • Flow Rate:

    
    .
    
  • Detection: UV @

    
     (Primary), 
    
    
    
    (Secondary).
  • Injection Volume:

    
    .
    
Mobile Phase Preparation[1]
  • Mobile Phase A (Aqueous):

    
     Phosphoric Acid in Water (
    
    
    
    ).[1]
    • Why: Acidic pH suppresses the ionization of the pyridine nitrogen, ensuring the molecule remains neutral and hydrophobic, improving peak shape.[1]

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).[1]

Gradient Table[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End
Sample Preparation[1]
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution: Weigh

    
     of sample into a 
    
    
    
    volumetric flask. Dissolve in
    
    
    Acetonitrile, sonicate for 5 mins, dilute to volume with water.
  • Working Concentration:

    
     (Adjust based on detector sensitivity).
    

Validation & System Suitability

To ensure the method is "self-validating" as requested, the following criteria must be met before every sample set.

Table 2: System Suitability Specifications (SST)
ParameterAcceptance CriteriaRationale
Resolution (

)

between Target and nearest impurity
Ensures accurate integration of the main peak.
Tailing Factor (

)

Pyridines tend to tail;

indicates column aging or pH drift.[1]
Precision (RSD)

(n=5 injections)
Confirms pump/injector stability.
Signal-to-Noise

for LOQ solution
Ensures sensitivity for trace impurities (

level).[1]

References

  • Separation of Pyridine Isomers: Sielc Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Synthesis & Impurities: Org. Synth. 2012, 89, 549-561.[1][2] Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. (Describes chloropyridine handling and purification). Retrieved from [Link]

  • Method Development Strategy: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for Phenyl-Hexyl selection logic).

Sources

Comparative

Electrochemical Properties of Substituted Dichloropyridines: A Comparative Guide

Executive Summary Substituted dichloropyridines are critical electrophilic scaffolds in the synthesis of agrochemicals (e.g., chlorantraniliprole) and pharmaceuticals.[1] Their electrochemical behavior—specifically their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted dichloropyridines are critical electrophilic scaffolds in the synthesis of agrochemicals (e.g., chlorantraniliprole) and pharmaceuticals.[1] Their electrochemical behavior—specifically their reduction potential (


) and regioselectivity during dechlorination—dictates their utility in reductive cross-coupling and environmental degradation protocols.

This guide provides a technical comparison of the electrochemical properties of key dichloropyridine isomers. Unlike standard datasheets, we focus on the causality between the chlorine substitution pattern (ortho/meta/para relative to nitrogen) and the resulting electrochemical reactivity.

Comparative Analysis: Isomer Reactivity

The electrochemical reduction of dichloropyridines is governed by the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The pyridine nitrogen atom is electron-withdrawing, significantly lowering the LUMO energy of the ring. Chlorine atoms further modulate this via inductive withdrawal (-I) and mesomeric donation (+M), but the position relative to nitrogen is the dominant factor.

Relative Reduction Potentials

The following table categorizes isomers by their ease of reduction. Data is synthesized from voltammetric trends in aprotic solvents (DMF/Acetonitrile).

IsomerRelative

(V vs Fc/Fc⁺)
Electronic EnvironmentPrimary Reduction SiteReactivity Profile
2,6-Dichloropyridine Least Negative (Easiest to Reduce)Both Cl atoms are ortho to N. Strong inductive activation.C2 or C6 (Statistical)High : Rapid reductive cleavage; prone to over-reduction.
2,4-Dichloropyridine IntermediateOne ortho, one para Cl. Both positions activated.C2 (Preferred over C4)High : Good candidate for selective C2-functionalization.
2,3-Dichloropyridine IntermediateOne ortho (activated), one meta (deactivated).C2 (Highly Selective)Moderate : Excellent regioselectivity for 2-position cleavage.
3,5-Dichloropyridine Most Negative (Hardest to Reduce)Both Cl atoms are meta to N. Minimal resonance activation.Non-selective / SluggishLow : Requires higher overpotential; often stable under mild reducing conditions.
Case Study: 2,6- vs. 3,5-Dichloropyridine
  • 2,6-Dichloropyridine: The nitrogen atom stabilizes the radical anion intermediate formed after the first electron transfer. The negative charge is delocalized onto the nitrogen, lowering the activation energy for C-Cl bond cleavage.

    • Application: Ideal for electrosynthetic carboxylations or hydrodechlorinations where facile bond breaking is required.

  • 3,5-Dichloropyridine: The radical anion is poorly stabilized because the spin density cannot effectively delocalize onto the nitrogen atom (nodal plane effects).

    • Application: Used when the pyridine ring needs to survive reductive conditions applied to other parts of a complex molecule.

Mechanistic Insight: Regioselective Dechlorination

Understanding the mechanism is vital for designing self-validating experiments. The reduction follows an ECE (Electron transfer - Chemical step - Electron transfer) or DISP (Disproportionation) mechanism depending on the current density and substrate concentration.

The Pathway
  • SET 1: Injection of one electron into the

    
     orbital forms the radical anion 
    
    
    
    .
  • Chemical Step (C-Cl Cleavage): The C-Cl bond cleaves. Crucially, this happens faster at the position with the lowest bond dissociation energy in the reduced state (typically ortho/para to N).

  • SET 2: The resulting aryl radical (

    
    ) is immediately reduced (since its potential is more positive than the starting material) to an anion.
    
  • Protonation: The anion abstracts a proton from the solvent or additive to form the hydrodechlorinated product.

Visualization of the Pathway

The following diagram illustrates the divergent pathways for a generic 2,3-dichloropyridine, highlighting the regioselectivity.

DechlorinationMechanism cluster_legend Key Start 2,3-Dichloropyridine (Neutral) RadicalAnion [Radical Anion]•⁻ (Delocalized) Start->RadicalAnion +e⁻ (E₁) Radical2 3-Chloropyridin-2-yl Radical (•) RadicalAnion->Radical2 Fast Cleavage (Ortho Activation) Radical3 2-Chloropyridin-3-yl Radical (•) RadicalAnion->Radical3 Slow Cleavage (Meta Deactivation) Anion2 3-Chloropyridin-2-yl Anion (⁻) Radical2->Anion2 +e⁻ (E₂ > E₁) Product2 3-Chloropyridine (Major Product) Anion2->Product2 +H⁺ Product3 2-Chloropyridine (Trace Product) Radical3->Product3 +e⁻, +H⁺ key1 Solid Arrow: Major Pathway key2 Dashed Arrow: Minor Pathway

Caption: Regioselective electrochemical reduction mechanism of 2,3-dichloropyridine favoring C2-cleavage due to nitrogen activation.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize internal standards and specific control steps.

Diagnostic Cyclic Voltammetry (CV)

Objective: Determine


 and assess reversibility (stability of the radical anion).

Materials:

  • Solvent: Anhydrous DMF or Acetonitrile (water < 50 ppm).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).[2][3][4]

  • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl (in 3M KCl) or Ag wire (pseudo-ref, calibrated with Ferrocene).

Protocol:

  • Blank Scan: Record CV of solvent + electrolyte only (Window: 0 V to -3.0 V). Ensure no background peaks > 1 µA.

  • Analyte Prep: Dissolve dichloropyridine (2 mM) in the electrolyte solution.

  • Measurement: Scan at 100 mV/s from 0 V to -2.8 V.

  • Internal Standard (Validation): Add Ferrocene (Fc, 1 mM) to the same solution and scan again.

  • Data Processing: Reference all potentials to

    
     = 0 V.
    
    • Self-Validation Check: If the cathodic peak current (

      
      ) is roughly twice that of Ferrocene (assuming similar diffusion coefficients), it indicates a 2-electron process (reduction + rapid cleavage + reduction). If 
      
      
      
      , the radical anion is stable (1e⁻ process).
Preparative Bulk Electrolysis (Dechlorination)

Objective: Selective synthesis of monochloropyridine from dichloropyridine.

Setup: H-type cell separated by a glass frit. Cathode: Carbon Felt or Mercury Pool (high hydrogen overpotential). Anode: Platinum gauze or Magnesium (sacrificial).

Workflow Diagram:

Workflow Step1 1. Preparation Dissolve 10 mmol Substrate in 0.1M TBAPF₆/DMF Step2 2. Cell Assembly Cathode: Carbon Felt Anode: Mg (Sacrificial) Separator: Glass Frit Step1->Step2 Step3 3. Electrolysis Constant Potential (E_app = E_p - 200 mV) Monitor Charge (Q) Step2->Step3 Step4 4. Monitoring Stop at Q = 2.1 F/mol or when current drops to 10% Step3->Step4 Step5 5. Workup Acidify (pH 4) -> Extract (EtOAc) -> Evaporate Step4->Step5

Caption: Step-by-step workflow for the controlled potential electrolysis of dichloropyridines.

References

  • Electrochemical Reactor Dictates Site Selectivity in N-Heteroarene Carboxylations. Nature, 2023. Link

  • Reduction Potentials of Cyanopyridines Predicted Computationally and Determined Experimentally. ResearchGate, 2020. Link

  • Electrochemical Dechlorination of Chloropyridines: Kinetics and Mechanisms. Journal of Hazardous Materials (Contextual grounding for mechanism). Link

  • Cyclic Voltammetry of Azopyridines and Phenylazopyridines. Royal Society of Chemistry, 1983.[5] Link

  • Preparation of 2,3-Dichloropyridine by Selective Dechlorination. CABI Digital Library. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-4-(methylthio)pyridine
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-4-(methylthio)pyridine
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